1-(3-Bromo-5-chlorobenzyl)pyrrolidine

Description

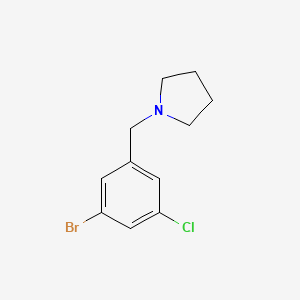

1-(3-Bromo-5-chlorobenzyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a benzyl group substituted with bromine (3-position) and chlorine (5-position) attached to a pyrrolidine ring. The bromo and chloro substituents on the benzyl group influence its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

1-[(3-bromo-5-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDMKLSLXRXCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

Nucleophilic Substitution: Substituted benzylpyrrolidines with various functional groups.

Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

Reduction: Reduced forms of the benzyl group or the pyrrolidine ring.

Scientific Research Applications

1-(3-Bromo-5-chlorobenzyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: Researchers use it to study the effects of halogenated benzyl groups on biological activity and receptor binding.

Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its unique reactivity profile.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

a) 1-(3-Bromobenzyl)pyrrolidine

- Molecular Formula : C₁₁H₁₄BrN

- Key Differences : Lacks the 5-chloro substituent present in the target compound.

- Implications : The absence of the electron-withdrawing chlorine atom may reduce polarity and alter binding affinity in biological systems compared to the target compound .

b) 1-(3-Bromo-5-methylbenzyl)pyrrolidine

- Molecular Formula : C₁₂H₁₆BrN

- Key Differences : Substitutes chlorine with a methyl group at the 5-position.

c) 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine

- Molecular Formula: C₁₁H₁₄BrNO₂S

- Key Differences : Incorporates a sulfonyl group instead of a benzyl linkage.

- Implications : The sulfonyl group increases polarity and may improve solubility in aqueous media. This structural change could modulate enzyme inhibition properties, as sulfonamides are common pharmacophores .

Derivatives with Functionalized Pyrrolidine Rings

a) 1-(3-Bromobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

- Molecular Formula: C₁₂H₁₂BrNO₃

- Key Differences : Features a ketone (5-oxo) and carboxylic acid group on the pyrrolidine ring.

- The ketone group may influence metabolic stability .

b) 3-(4-Bromophenyl)-1-methylpyrrolidine

- Molecular Formula : C₁₁H₁₄BrN

- Key Differences : Substitutes the benzyl group with a 4-bromophenyl ring and adds a methyl group on the pyrrolidine nitrogen.

Halogenated Analogues with Multiple Substituents

a) 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

- Molecular Formula : C₁₀H₁₀BrF₂N

- Key Differences : Contains fluorine atoms at the 2- and 3-positions alongside bromine.

- Implications : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to chlorine. This compound may exhibit distinct pharmacokinetic profiles .

b) 1-Bromo-3-fluoro-5-piperidinobenzene

- Molecular Formula : C₁₁H₁₃BrFN

- Key Differences : Replaces pyrrolidine with piperidine and includes fluorine.

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(3-Bromo-5-chlorobenzyl)pyrrolidine | C₁₁H₁₃BrClN | 274.59 | Not Reported | 3-Br, 5-Cl on benzyl |

| 1-(3-Bromobenzyl)pyrrolidine | C₁₁H₁₄BrN | 240.14 | Not Reported | 3-Br on benzyl |

| 1-(3-Bromo-5-methylbenzyl)pyrrolidine | C₁₂H₁₆BrN | 254.17 | 303.1 ± 27.0 | 3-Br, 5-Me on benzyl |

| 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine | C₁₁H₁₄BrNO₂S | 304.20 | Not Reported | Sulfonyl linkage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.